MAT-POS-e194df51-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

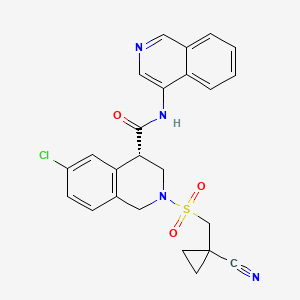

MAT-POS-e194df51-1 is an orally active, non-covalent, non-peptide inhibitor of the SARS-CoV-2 main protease (M^pro). It has shown significant antiviral activity with an IC_50 of 37 nM. The compound exhibits cytotoxicity with EC_50 values of 64 nM in A549-ACE2-TMPRSS2 cells and 126 nM in HeLa-ACE2 cells .

准备方法

The synthetic routes and reaction conditions for MAT-POS-e194df51-1 are not explicitly detailed in the available literature. it is known that the compound was developed through a collaborative effort involving crowdsourcing, machine learning, and high-throughput structural biology and chemistry as part of the COVID Moonshot initiative . Industrial production methods for this compound are not yet established due to its current status as a research compound.

化学反应分析

MAT-POS-e194df51-1 primarily acts as an inhibitor of the SARS-CoV-2 main protease. It undergoes non-covalent binding to the protease, preventing its dimerization and subsequent activity . The compound does not undergo significant oxidation, reduction, or substitution reactions under standard laboratory conditions. The major product formed from its interaction with the protease is an inactive protease complex .

科学研究应用

MAT-POS-e194df51-1 has been extensively studied for its potential as an antiviral agent against SARS-CoV-2. It has shown promising results in inhibiting the main protease of the virus, which is crucial for viral replication . The compound has been used in various cell-based assays to evaluate its efficacy and cytotoxicity. Additionally, it has been part of a broader effort to develop open-access antiviral compounds that can be rapidly deployed in response to pandemics .

作用机制

MAT-POS-e194df51-1 exerts its effects by binding non-covalently to the SARS-CoV-2 main protease (M^pro). This binding prevents the protease from dimerizing, which is essential for its enzymatic activity. By inhibiting the protease, the compound effectively halts the replication of the virus within host cells . The binding site for this compound is distinct from those of other approved protease inhibitors like nirmatrelvir and ensitrelvir .

相似化合物的比较

MAT-POS-e194df51-1 is unique in its non-covalent, non-peptidic nature compared to other SARS-CoV-2 main protease inhibitors. Similar compounds include:

Nirmatrelvir: A covalent inhibitor that induces the conversion of monomers into dimers.

Ensitrelvir: Another approved protease inhibitor with a different binding site.

Hydroxychloroquine: An alkalinizing lysosomatropic drug with antiviral properties.

Remdesivir: A nucleoside analog that inhibits RNA-dependent RNA polymerase.

This compound stands out due to its unique mechanism of action and its development through an open-science, crowdsourced initiative .

属性

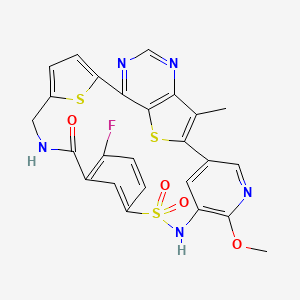

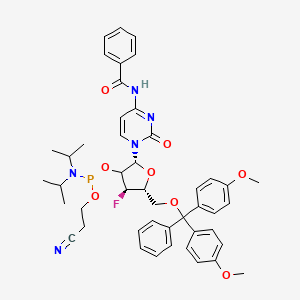

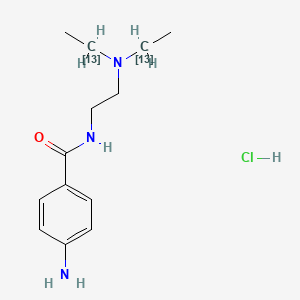

分子式 |

C24H21ClN4O3S |

|---|---|

分子量 |

481.0 g/mol |

IUPAC 名称 |

(4S)-6-chloro-2-[(1-cyanocyclopropyl)methylsulfonyl]-N-isoquinolin-4-yl-3,4-dihydro-1H-isoquinoline-4-carboxamide |

InChI |

InChI=1S/C24H21ClN4O3S/c25-18-6-5-17-12-29(33(31,32)15-24(14-26)7-8-24)13-21(20(17)9-18)23(30)28-22-11-27-10-16-3-1-2-4-19(16)22/h1-6,9-11,21H,7-8,12-13,15H2,(H,28,30)/t21-/m1/s1 |

InChI 键 |

YAYDSAMHSQCKIM-OAQYLSRUSA-N |

手性 SMILES |

C1CC1(CS(=O)(=O)N2C[C@H](C3=C(C2)C=CC(=C3)Cl)C(=O)NC4=CN=CC5=CC=CC=C54)C#N |

规范 SMILES |

C1CC1(CS(=O)(=O)N2CC(C3=C(C2)C=CC(=C3)Cl)C(=O)NC4=CN=CC5=CC=CC=C54)C#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)

![methyl (1R,9R,11S,14E,15R,17S)-14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12381494.png)